molecular formula C5H4ClN2NaS B12978861 Sodium 2-amino-3-chloropyridine-4-thiolate

Sodium 2-amino-3-chloropyridine-4-thiolate

Cat. No.: B12978861
M. Wt: 182.61 g/mol
InChI Key: KZMNEAWEHFNPPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyridine-based Organic Synthesis

The pyridine (B92270) scaffold is a cornerstone in organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netias.ac.insciencepublishinggroup.com The strategic functionalization of the pyridine ring is a key focus for synthetic chemists, and compounds like Sodium 2-amino-3-chloropyridine-4-thiolate represent highly functionalized intermediates.

The synthesis of such a molecule would likely involve a multi-step process, leveraging established methodologies for the modification of the pyridine ring. A plausible synthetic route to the precursor, 2-amino-3-chloropyridine-4-thiol (B3114916), could start from a more readily available substituted pyridine. General methods for the introduction of a thiol group onto a pyridine ring include the use of reagents like phosphorus pentasulfide or the conversion of a halo-pyridine derivative with a sulfur nucleophile. ias.ac.in For instance, a practical and convenient method for the synthesis of various substituted pyridine-3-thiols has been developed using substituted 3-iodopyridines and thiobenzoic acid as a sulfur donor. researchgate.net While a specific documented synthesis for 2-amino-3-chloropyridine-4-thiol was not found in the surveyed literature, the principles of pyridine chemistry suggest that its preparation is feasible through established synthetic protocols.

The reactivity of this compound is dictated by its multiple functional groups. The thiolate is a potent nucleophile, the amino group can be acylated or participate in condensation reactions, and the chloro-substituent can potentially undergo nucleophilic aromatic substitution, although this is generally less facile on an electron-rich pyridine ring. This multi-functionality allows for a diverse range of subsequent chemical transformations, making it a valuable intermediate for creating more complex molecular architectures.

Significance as a Thiolate Derivative in Chemical Biology Research

Thiolate derivatives, particularly those on heterocyclic scaffolds, are of significant interest in chemical biology and medicinal chemistry. The sulfur atom in a thiolate is a soft nucleophile and can form strong bonds with soft metal ions, making such compounds excellent ligands in coordination chemistry and potential inhibitors of metalloenzymes.

The biological relevance of pyridine derivatives is well-established, with many exhibiting a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net For example, derivatives of 2-amino-4-chloropyrimidine (B19991) have been synthesized and shown to possess anticancer activity. nih.gov Specifically, a derivative incorporating a bromophenyl piperazine (B1678402) moiety exhibited an EC50 value of 89.24 µM against the HCT116 human colon cancer cell line. nih.gov Another study on new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives revealed that some of these compounds exhibited significant antimicrobial activity. researchgate.net

While direct biological studies on this compound are not prevalent in the literature, the known activities of structurally similar compounds suggest its potential as a lead structure for drug discovery. The presence of the thiolate group, in particular, opens up possibilities for its interaction with biological targets through metal coordination or by participating in disulfide exchange with cysteine residues in proteins. The combination of the pyridine core, a known pharmacophore, with a reactive thiolate group makes this compound and its derivatives intriguing candidates for further investigation in chemical biology.

The following table summarizes the basic properties of this compound.

PropertyValue
CAS Number 2055759-40-3
Molecular Formula C₅H₄ClN₂NaS
Synonym 2-amino-3-chloro-pyridine-4-thiol;sodium salt

The table below presents data on the anticancer activity of a related 2-amino-4-chloropyrimidine derivative.

Compound DerivativeTarget Cell LineEC50 (µM)
Derivative with bromophenyl piperazine moietyHCT11689.24 ± 1.36
Derivative with bromophenyl piperazine moietyMCF789.37 ± 1.17
Derivative with 4-methyl piperazine moietyHCT116209.17 ± 1.23
Derivative with 4-methyl piperazine moietyMCF7221.91 ± 1.37

Data from a study on 2-amino-4-chloropyrimidine derivatives, which are structurally related to the subject compound. nih.gov

The following table outlines a general procedure for the synthesis of related 2-amino-4-chloropyrimidine derivatives.

StepDescription
1 2 mmol of 2-amino-4-chloropyrimidine is placed in a microwave reaction vial with 1 mL of anhydrous propanol.
2 2 mmol of a substituted amine is added to the reaction vial.
3 200 µL of triethylamine (B128534) is introduced, and the reaction is performed at 120–140 °C for 15–30 minutes.
4 The resulting precipitate is dispersed in saturated sodium bicarbonate and extracted with ethyl acetate.

This is a general procedure for the synthesis of derivatives of a related class of compounds. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClN2NaS

Molecular Weight

182.61 g/mol

IUPAC Name

sodium;2-amino-3-chloropyridine-4-thiolate

InChI

InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9);/q;+1/p-1

InChI Key

KZMNEAWEHFNPPY-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C(=C1[S-])Cl)N.[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursors for Sodium 2 Amino 3 Chloropyridine 4 Thiolate

Strategies for the Synthesis of 2-amino-3-chloropyridine-4-thiol (B3114916) (Precursor)

The creation of the 2-amino-3-chloropyridine-4-thiol intermediate is a complex task that can be approached through several strategic synthetic routes. These methods involve the precise introduction and manipulation of functional groups on the pyridine (B92270) ring.

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for introducing the thiol group onto a suitably activated pyridine ring. This approach typically requires a starting material with a good leaving group, such as a halogen, at the C4 position. For instance, a di-halogenated pyridine derivative could be subjected to a regioselective substitution reaction. The uncatalyzed SNAr of chloropyridines with various nucleophiles can be achieved, often under high temperature and pressure, to facilitate the substitution. The presence of the amino group and the existing chloro-substituent on the ring influences the electronic properties and reactivity of the C4 position, making it susceptible to attack by a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).

Starting Material ExampleReagentKey Transformation
2-Amino-3,4-dichloropyridineSodium Hydrosulfide (NaSH)Selective nucleophilic substitution of the C4-chloro group with a thiol group.

Functional group interconversion (FGI) offers an alternative set of strategies where existing functional groups on the pyridine scaffold are chemically transformed into the required thiol group. fiveable.me One common FGI method involves the reduction of a sulfonyl chloride. A precursor such as 2-amino-3-chloropyridine-4-sulfonyl chloride can be reduced using appropriate reagents to yield the target thiol.

Another prominent FGI route is the Sandmeyer-type reaction. This would involve a starting material like 2,4-diamino-3-chloropyridine. The amino group at the C4 position can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment of this diazonium intermediate with a sulfur-containing reagent, such as potassium ethyl xanthate followed by hydrolysis, would install the thiol group at the C4 position. A related strategy involves the transformation of a hydrazino group. For example, a hydrazino derivative can be converted to an azide, which is then reduced. psu.edu

The introduction of the chlorine atom at the C3 position is a critical step in the synthesis of the precursor. Direct chlorination of an aminopyridine derivative is a common method. For instance, starting with a 2-aminopyridine-4-thiol derivative, a chlorinating agent can be used to introduce the chloro group at the adjacent C3 position. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are often employed for such electrophilic chlorination reactions on activated pyridine rings. The synthesis of related compounds, such as 2-chloro-3-iodopyridin-4-amine, has been achieved by treating 4-amino-2-chloropyridine (B126387) with an iodinating agent in glacial acetic acid, demonstrating the feasibility of halogenating such scaffolds. chemicalbook.com Similarly, the synthesis of 4-amino-2-chloropyridine often begins with the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.com

Conversion to Sodium 2-amino-3-chloropyridine-4-thiolate

Once the 2-amino-3-chloropyridine-4-thiol precursor has been successfully synthesized and isolated, the final step is its conversion to the corresponding sodium thiolate salt. This is typically a straightforward acid-base reaction.

The conversion of the thiol group (-SH) to a thiolate anion (-S⁻) is achieved through deprotonation using a strong base. Potassium tert-butoxide (KOtBu) is a particularly effective reagent for this purpose due to its high basicity and steric bulk, which minimizes competing side reactions. sarchemlabs.comchemicalbook.com As a strong base, KOtBu readily abstracts the acidic proton from the thiol group, leading to the formation of the potassium thiolate salt and tert-butanol (B103910) as a byproduct. sarchemlabs.comucl.ac.uk While the outline specifies potassium tert-butoxide as an example, the direct formation of the sodium salt, this compound, is accomplished by using a strong sodium base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). The reaction involves the treatment of the thiol precursor with an equimolar amount of the sodium base.

Thiol PrecursorBaseProductByproduct
2-amino-3-chloropyridine-4-thiolSodium Hydride (NaH)This compoundHydrogen Gas (H₂)
2-amino-3-chloropyridine-4-thiolSodium Methoxide (NaOMe)This compoundMethanol (CH₃OH)

The deprotonation reaction is typically carried out in an anhydrous aprotic solvent to prevent the base from being quenched by water and to ensure complete formation of the thiolate. Suitable solvents include Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (MeTHF), and dioxane. nih.gov These solvents are effective at dissolving the organic precursor and are relatively inert under the basic reaction conditions.

To ensure the reaction goes to completion and to maintain the integrity of the product, the process is conducted under an inert atmosphere, such as argon or nitrogen. rsc.org This prevents the oxidation of the highly nucleophilic thiolate anion. The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermicity, after which it may be allowed to warm to room temperature. The resulting sodium thiolate salt can then be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

Role in Phosphatase Inhibition Research: Targeting Src Homology 2 Domain Containing Protein Tyrosine Phosphatase 2 Shp2

SHP2: A Key Regulator in Cellular Signaling Pathways

SHP2 is a ubiquitously expressed enzyme that is integral to the signal transduction cascades initiated by various growth factors, cytokines, and hormones. Its function is essential for numerous cellular processes, and its hyperactivity is linked to several human diseases.

SHP2 is a crucial upstream regulator of the Ras-MAPK pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK). nih.govgoogle.comnih.gov This pathway is fundamental in transmitting signals from the cell surface to the nucleus to control gene expression related to cell proliferation and survival. google.comnih.gov

The enzyme also plays a significant, albeit more complex, role in the JAK-STAT and PI3K-AKT signaling pathways. nih.govgoogle.com In the JAK-STAT pathway, which is vital for immune responses and hematopoiesis, SHP2's role can be context-dependent, sometimes acting as a negative regulator and other times as a positive one. google.com Similarly, in the PI3K-AKT pathway, which governs cell growth, metabolism, and survival, SHP2 is required for the full activation of AKT in response to certain growth factors. google.comgoogle.comnih.gov Its involvement in these multiple, core signaling networks places SHP2 at a central checkpoint for cellular decisions. nih.govnih.govgoogle.com

By modulating the aforementioned signaling pathways, SHP2 directly influences a wide array of fundamental cellular activities. It is a key promoter of cell proliferation and is involved in cell cycle progression, particularly the G1/S transition. The enzyme's activity is critical for cell differentiation in various lineages, including neural stem cells. Furthermore, SHP2 is deeply involved in regulating cell migration, invasion, and the epithelial-mesenchymal transition (EMT), processes that are hijacked during cancer metastasis. google.com Its overexpression or activating mutations have been correlated with advanced tumor stages and lymph node metastasis in various cancers, including breast, lung, and oral cancers.

Structural and Conformational Dynamics of SHP2

The function of SHP2 is tightly controlled by its three-dimensional structure and the dynamic interplay between its constituent domains. This regulation ensures that its potent phosphatase activity is unleashed only in response to specific upstream signals.

SHP2's architecture consists of two tandem Src Homology 2 (SH2) domains at its N-terminus (N-SH2 and C-SH2), followed by a central protein tyrosine phosphatase (PTP) catalytic domain and a C-terminal tail. nih.gov The SH2 domains are responsible for recognizing and binding to specific phosphotyrosine motifs on other proteins, thereby recruiting SHP2 to activated receptor complexes and other signaling scaffolds. The PTP domain carries out the enzymatic dephosphorylation of substrate proteins. In an inactive state, the N-SH2 domain physically interacts with the PTP domain, effectively blocking the catalytic site and preventing substrate access. nih.gov The C-SH2 domain primarily contributes to binding affinity and specificity for target proteins.

Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation. nih.govnih.gov The interaction between the "backside loop" of the N-SH2 domain and the PTP domain acts as an intramolecular lock, ensuring the enzyme remains catalytically dormant. nih.gov Activation occurs when a protein containing two appropriately spaced phosphotyrosine residues binds to the N-SH2 and C-SH2 domains. This binding event induces a significant conformational change, causing the N-SH2 domain to dissociate from the PTP domain. nih.gov This release of the N-SH2 block opens the catalytic site, switching SHP2 to its active state. nih.gov This "molecular switch" mechanism is a classic example of allosteric regulation, where binding at one site (the SH2 domains) controls activity at a distant site (the PTP domain). nih.gov The discovery of a novel allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains has been a breakthrough, allowing for the development of inhibitors that stabilize the inactive conformation. nih.gov

Sodium 2-amino-3-chloropyridine-4-thiolate as a Precursor for SHP2 Inhibitors

The development of small-molecule allosteric inhibitors that stabilize the auto-inhibited state of SHP2 represents a promising therapeutic strategy. The chemical scaffold of these inhibitors is critical for their potency and selectivity. This compound serves as a key starting material or structural motif in the synthesis of a class of potent SHP2 inhibitors.

Through structural optimization based on this core, researchers have developed highly potent compounds. For instance, further modification of this pyridine (B92270) moiety led to the development of inhibitors like SHP389, which demonstrates significant biochemical and cellular potency against SHP2. The synthesis pathway leverages the reactivity of the pyridine ring and its substituents to build more complex molecules designed to fit snugly into the allosteric tunnel at the interface of the SHP2 domains.

Table 1: SHP2 Inhibitors Derived from Pyridine-Based Scaffolds
Compound IDCore ScaffoldKey Precursor/MotifReported IC₅₀ (SHP2)Key Interaction
SHP099PyrazinopyrimidinePyrazine Ring0.071 µMAllosteric binding at the interface of N-SH2, C-SH2, and PTP domains. nih.gov
SHP389Pyrazolopyrimidinone3-chloro aminopyridine0.036 µMCation-π interaction between the pyridine ring and Arg-111.
Compound 11aPyridinePyridine Ring1.36 µMBinding mode within the SHP2 protein confirmed by molecular docking.

The data illustrates how the pyridine core, and specifically the 2-amino-3-chloropyridine (B188170) motif, serves as a foundation for developing potent SHP2 inhibitors. The journey from this precursor to a highly active compound like SHP389 highlights the power of structure-based drug design in targeting the allosteric regulation of oncogenic proteins.

Design Principles for Pyridine-based SHP2 Inhibitors

The development of modern SHP2 inhibitors has been heavily influenced by structure-based drug design, following the discovery of a "tunnel-like" allosteric binding site. acs.orgnih.gov Many potent inhibitors are built around a central heterocyclic scaffold, such as a pyridine, pyrazine, or fused bicyclic systems. nih.gov The design of these molecules generally follows a set of established principles to ensure effective binding and inhibition.

A common strategy involves "scaffold hopping," where the core structure of a known inhibitor, like the prototypical allosteric inhibitor SHP099, is modified to create novel chemical entities with improved properties. nih.gov Analysis of co-crystal structures reveals key interactions that guide inhibitor design:

Aromatic Group: A pendant aromatic group, often substituted with halogens (like a dichlorophenyl group), fits into a pocket where it engages in a cation-π stacking interaction with the residue Arginine 111 (Arg111). nih.gov

Basic Headgroup: A protonated primary or secondary amine at the other end of the molecule is crucial for forming hydrogen bonds with polar residues at the opening of the allosteric tunnel, including Thr108, Glu110, and Phe113. nih.gov

Central Scaffold: The core, which can be a pyridine or a related nitrogen-containing heterocycle, positions these two key pharmacophores correctly within the allosteric site. nih.gov

Allosteric inhibitors based on these principles avoid the highly conserved and charged catalytic site, which has historically made achieving selectivity and good pharmacokinetic properties difficult for phosphatase inhibitors. nih.govacs.org

Table 1: Examples of Allosteric SHP2 Inhibitors and Their Properties

Compound Name Central Scaffold Biochemical IC₅₀ Cellular p-ERK IC₅₀
SHP099 Aminopyrazine 0.070 µM 0.25 µM
Compound 15 (from Optimization study) Pyrazolopyrazine 0.006 µM 0.031 µM
Compound C6 Pyridine Carboxamide 0.13 nM 3.5 nM (MV-4-11 cells)
Compound 5 (from Imidazopyrazine series) Imidazopyrazine 94 nM 240 nM

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. p-ERK (phosphorylated ERK) is a downstream marker of SHP2 activity. (Data sourced from references 1, 7, 8)

Synthetic Strategies for Incorporating the Thiolate Scaffold into SHP2 Inhibitors

This compound is classified as a chemical building block or intermediate, meaning it is intended for use in the synthesis of more complex molecules rather than as a final product. chemicalregister.comchemscene.com The presence of a nucleophilic thiolate group on a substituted pyridine core makes it a potentially valuable component for creating SHP2 inhibitors that fit the design principles described above.

One plausible synthetic strategy involves the regioselective alkylation of the pyridine-thiolate. nih.gov In this approach, the sulfur atom of the thiolate acts as a nucleophile, attacking an electrophilic site on a larger molecular fragment. This could be used to connect the pyridine-thiolate headgroup to a core structure already bearing the other necessary components of an SHP2 inhibitor. A generalized reaction is shown in Scheme 1, where an intermediate containing a suitable leaving group (X) is coupled with the thiolate.

Scheme 1: General Synthetic Route via Thiolate Alkylation

Where R-X represents a larger molecular intermediate and X is a leaving group.

Alternatively, multi-component condensation reactions are often employed to construct complex heterocyclic systems like those found in many inhibitors. nih.gov A compound like this compound could potentially be derived from, or used within, such a reaction sequence to build the final inhibitor.

Mechanisms of SHP2 Inhibition via Pyridine-Thiolate Derivatives

SHP2 inhibitors can function through several distinct mechanisms, primarily by targeting either the enzyme's catalytic domain or its allosteric regulatory sites.

Targeting the Catalytic (PTP) Domain

The protein tyrosine phosphatase (PTP) domain contains the active site responsible for dephosphorylating target proteins. nih.gov Early efforts to inhibit SHP2 focused on designing molecules that directly block this catalytic pocket. nih.govnih.gov These inhibitors are typically designed as phosphotyrosine (pTyr) mimetics, containing negatively charged groups to interact with the positively charged active site. nih.gov However, this approach often suffers from two major drawbacks:

Poor Selectivity: The catalytic sites of different PTPs are highly conserved, making it difficult to design inhibitors that target only SHP2 without affecting other essential phosphatases. nih.gov

Low Bioavailability: The required charged functional groups result in poor cell permeability, limiting their therapeutic potential. nih.govnih.gov

Interestingly, a distinct allosteric site has also been identified directly on the PTP domain of SHP2, which provides an alternative strategy for targeting the enzyme's catalytic function with potentially greater specificity.

Allosteric Inhibition of Non-Catalytic Domains

The most successful modern SHP2 inhibitors, including those with pyridine-based scaffolds, operate via an allosteric mechanism. nih.gov In its inactive, or basal state, the SHP2 protein exists in a "closed" conformation where one of its N-terminal SH2 domains physically blocks the catalytic PTP domain, preventing substrates from accessing it. nih.gov SHP2 becomes active when signaling molecules bind to the SH2 domains, causing a conformational change that "opens" the protein and exposes the active site. nih.gov

Allosteric inhibitors function by binding to a tunnel-like pocket located at the interface of the N-SH2, C-SH2, and PTP domains. nih.govnih.gov This binding event acts like a "molecular glue," stabilizing the closed, auto-inhibited conformation of SHP2. brandeis.edu By locking the enzyme in its inactive state, these inhibitors prevent its activation even in the presence of upstream signaling molecules. This mechanism is highly specific to SHP2 because the allosteric pocket is not conserved among other phosphatases. nih.gov

Investigation of SHP2 Modulators in Immunological Contexts

SHP2's role extends beyond promoting cell growth; it is also a critical regulator of the immune system, particularly in the context of cancer immunotherapy.

SHP2's Role in Immune System Suppression

SHP2 is a key signaling molecule that mediates the immunosuppressive effects of the PD-1 immune checkpoint pathway. nih.govnih.gov T-cells, which are responsible for killing cancer cells, have a receptor called PD-1 on their surface. Many cancer cells express a corresponding ligand, PD-L1. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it triggers an inhibitory signal that "turns off" the T-cell, allowing the cancer to evade the immune system. youtube.comyoutube.com

This inhibitory signal is transmitted in large part by SHP2. nih.gov Upon PD-1 engagement, SHP2 is recruited to the receptor's intracellular tail and becomes activated. nih.gov The activated SHP2 then dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, effectively dampening the anti-tumor immune response. nih.gov Therefore, inhibiting SHP2 can block this major immunosuppressive signal, potentially restoring the ability of T-cells to attack and destroy cancer cells. nih.govslq.qld.gov.au Furthermore, SHP2 has been shown to regulate the function of other immune cells, such as myeloid-derived suppressor cells and tumor-associated macrophages (TAMs), which also contribute to creating an immunosuppressive tumor microenvironment. bohrium.comslq.qld.gov.au

Reversal of Immunosuppression in Tumor Microenvironment via SHP2 Inhibition (e.g., PD-1/PD-L1 Pathway)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal cells that can often become immunosuppressive, allowing cancer to evade the body's natural defenses. SHP2 is a key signaling node that plays a multifaceted role in creating and maintaining this immunosuppressive TME. nih.gov The inhibition of SHP2 has been shown to reverse this immune suppression through various mechanisms, particularly by affecting the PD-1/PD-L1 immune checkpoint pathway. nih.govosti.gov

Programmed cell death protein 1 (PD-1) is an inhibitory receptor expressed on activated T cells. chemicalregister.com When its ligand, PD-L1, which is often expressed on the surface of cancer cells, binds to PD-1, it triggers a signaling cascade that suppresses T-cell activity, leading to T-cell "exhaustion" and allowing the tumor to escape immune surveillance. chemicalregister.comkeyorganics.net SHP2 is a crucial downstream effector of PD-1 signaling. ivychem.com Upon PD-1 engagement, SHP2 is recruited to the phosphorylated immunoreceptor tyrosine-based switch motif (ITSM) of PD-1, where it becomes activated and subsequently dephosphorylates downstream signaling molecules involved in T-cell activation, thereby inhibiting the anti-tumor immune response.

SHP2 inhibitors, including those containing the 2-amino-3-chloropyridine moiety, can disrupt this immunosuppressive axis. By inhibiting SHP2, these compounds prevent the dephosphorylation of downstream targets of the T-cell receptor, effectively restoring T-cell function despite the engagement of PD-1 with PD-L1. This leads to a renewed anti-tumor immune response characterized by increased proliferation and cytokine production by cytotoxic T lymphocytes (CTLs).

Furthermore, research has demonstrated that SHP2 inhibition can remodel the tumor microenvironment beyond the direct effects on T-cells. Studies with allosteric SHP2 inhibitors have shown an increase in the infiltration of CD8+ T-cells into tumors. nih.gov These inhibitors can also increase the expression of Major Histocompatibility Complex (MHC) class I molecules on cancer cells, making them more visible to the immune system.

Moreover, SHP2 inhibition can modulate the populations of other immune cells within the TME. For instance, it has been observed to drive a shift from protumorigenic M2 macrophages to antitumorigenic M1 macrophages. nih.gov This comprehensive reprogramming of the tumor microenvironment from an immunosuppressive to an immune-active state highlights the therapeutic potential of SHP2 inhibitors. The 2-amino-3-chloropyridine heterocycle has been identified as a key structural feature in potent allosteric SHP2 inhibitors, forming a significant cation-π interaction with Arginine-111 in the allosteric binding site of the SHP2 protein. nih.gov This interaction is crucial for the high potency and selectivity of these inhibitors.

Advanced Applications and Future Research Directions

Exploration in Novel Therapeutic Modalities

The 2-aminopyridine (B139424) structure is a key component in numerous pharmacologically active compounds. rsc.org Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. researchgate.net The presence of the thiolate group in Sodium 2-amino-3-chloropyridine-4-thiolate introduces a nucleophilic sulfur atom, which can be a key site for biological interactions or further chemical modifications to develop novel therapeutic agents. nih.gov

Future research may focus on leveraging this scaffold to design agents for targeted therapies. For instance, the compound could serve as a foundational structure for developing enzyme inhibitors, where the thiolate group might interact with metal ions in an enzyme's active site. The broader class of aminopyrimidine derivatives has already shown promise as anticancer agents, suggesting a potential avenue of investigation for this compound against various cancer cell lines. nih.gov The exploration of its derivatives could lead to the identification of new lead compounds with high efficacy and selectivity for specific biological targets.

Development of Synergistic Therapeutic Strategies

An emerging paradigm in modern medicine is the use of combination therapies to enhance treatment efficacy and overcome resistance. The structural features of this compound make it a candidate for inclusion in synergistic therapeutic strategies.

The Receptor Tyrosine Kinase (RTK) pathway is a critical signaling cascade that, when dysregulated, is a major driver of cancer cell growth and proliferation. Inhibitors targeting key components of this pathway, such as MEK, KRAS, and FGFR, are at the forefront of cancer therapy. There is a strong rationale for exploring the synergistic potential of aminopyridine-based compounds with these targeted agents.

Aminopyridine and anilinopyrimidine derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK), which are involved in cellular stress responses and can intersect with RTK signaling. nih.gov It is conceivable that a compound like this compound or its analogs could be developed to modulate parallel or downstream pathways, creating a multi-pronged attack on cancer cells. For example, by inhibiting a compensatory signaling pathway, such a compound could prevent the emergence of resistance to an RTK inhibitor. Future research should involve screening this compound in combination with various RTK pathway inhibitors to identify potential synergistic interactions and elucidate the underlying mechanisms of action.

Theoretical and Computational Chemistry Approaches

Computational methods are indispensable in modern drug discovery for predicting molecular interactions, optimizing lead compounds, and understanding structure-activity relationships. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand to a protein's active site. researchgate.netnih.gov For this compound, these techniques can be employed to screen for potential protein targets. For instance, docking studies could be performed against the ATP-binding sites of various kinases, including those in the RTK pathway, to predict binding affinity and mode. nih.gov

MD simulations can further refine these predictions by providing insights into the stability of the ligand-protein complex over time and the dynamic interactions that govern binding. researchgate.netnih.gov These computational studies can guide the rational design of more potent and selective analogs by identifying key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that can be optimized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs derived from this compound, 2D and 3D-QSAR models could be developed. nih.govresearchgate.net

These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of novel, unsynthesized compounds. nih.gov QSAR can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. For this specific scaffold, QSAR could help determine how modifications to the amino, chloro, or thiolate groups affect a particular biological activity, such as enzyme inhibition or cytotoxicity. nih.gov

Advanced Synthetic Methodologies for Analog Development

The development of novel analogs of this compound is crucial for exploring its full therapeutic potential. This requires advanced and efficient synthetic strategies. The synthesis of aminopyridine derivatives can be challenging, sometimes suffering from a lack of selectivity. google.com

Modern synthetic methods can offer solutions. For example, microwave-assisted synthesis has been shown to be an effective method for preparing related 2-amino-4-chloro-pyrimidine derivatives, often leading to higher yields and shorter reaction times. nih.gov The use of novel catalysts, such as superparamagnetic recyclable nanocatalysts, has also been reported for the efficient synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, offering environmentally friendly and high-yield processes. orgchemres.org

Furthermore, developing versatile synthetic routes that allow for the easy modification of different positions on the pyridine (B92270) ring is essential. This could involve cross-coupling reactions to introduce diverse substituents or methods to functionalize the thiolate group. nih.gov Such methodologies would enable the creation of a chemical library of analogs for comprehensive screening and optimization of biological activity.

Stereoselective Synthesis of Chiral Derivatives

The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While specific examples involving this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis can be applied to its structure. The inherent chirality of the molecule, once the sodium is replaced by a proton or another group, could be exploited.

Researchers are exploring the use of chiral catalysts to effect enantioselective transformations on related heterocyclic scaffolds. For instance, asymmetric hydrogenation or transfer hydrogenation of similar substituted pyridinium (B92312) salts has been investigated to produce chiral piperidines. nih.gov Such methodologies could potentially be adapted to synthesize chiral derivatives of 2-amino-3-chloropyridine-4-thiol (B3114916). The synthesis of chiral amino acid derivatives with high stereoselectivity has also been a focus of recent research, achieving diastereoselectivity ratios of over 99:1 in some cases. nih.gov These advancements in stereoselective synthesis provide a framework for the potential development of chiral derivatives starting from this compound.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms and to trace the metabolic fate of compounds. The incorporation of stable or radioactive isotopes into a molecule allows for its detection and quantification in complex biological or chemical systems. For this compound, isotopes of carbon (¹³C, ¹⁴C), nitrogen (¹⁵N), sulfur (³³S, ³⁵S), or hydrogen (²H, ³H) could be strategically introduced into the pyridine ring or its substituents.

While specific studies detailing the isotopic labeling of this compound are not readily found, the general methodologies for isotopic labeling of heterocyclic compounds are well-established. These labeled analogues would be invaluable for in-depth mechanistic investigations of its reactions and metabolic pathways.

Integration into High-Throughput Screening Libraries for Drug Discovery

High-throughput screening (HTS) is a key technology in the pharmaceutical industry for the rapid screening of large numbers of compounds to identify potential drug candidates. mdpi.com The inclusion of novel and structurally diverse compounds in HTS libraries is crucial for the success of these campaigns. mdpi.com

This compound, with its unique substitution pattern, represents a valuable scaffold for inclusion in such libraries. Chemical suppliers list this compound as a building block, indicating its availability for library synthesis. chemicalregister.com The presence of multiple functional groups—an amino group, a chloro substituent, and a thiolate—offers several points for diversification, allowing for the generation of a focused library of related compounds. These libraries can then be screened against a wide range of biological targets to identify new hit compounds. mdpi.comnih.gov The development of HTS assays for various targets, including protein synthesis inhibitors, provides a platform for screening compounds like this compound and its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 2-amino-3-chloropyridine-4-thiolate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. For example, thiolation at the 4-position can be achieved via nucleophilic substitution using sodium hydrosulfide (NaSH) under inert conditions. Chlorination at the 3-position often employs chlorinating agents like POCl₃, while amination at the 2-position may use ammonia or ammonium salts. A key step involves stabilizing the thiolate group with sodium hydroxide, followed by crystallization in polar aprotic solvents (e.g., DMF or THF). Detailed protocols for analogous compounds, including reagent stoichiometry and temperature control, are described in multi-step synthesis workflows .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and aromatic proton environments. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., -SH, -NH₂). For crystalline samples, X-ray diffraction (XRD) with programs like SHELXL resolves structural ambiguities. Cross-referencing spectral data with computational simulations (DFT) enhances accuracy .

Q. What solvents and conditions optimize its stability during storage?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under anhydrous conditions (e.g., argon atmosphere) in amber vials at -20°C is recommended. Polar aprotic solvents like DMSO or DMF stabilize the thiolate group, but prolonged storage in solution should be avoided. Periodic characterization via TGA (thermogravimetric analysis) monitors thermal degradation .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodological Answer : Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, increasing the molar ratio of NaSH during thiolation and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency. Kinetic studies via in-situ FTIR or HPLC track intermediate formation, enabling real-time adjustments .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from tautomerism or paramagnetic impurities. Use deuterated solvents with controlled pH to suppress tautomeric shifts. For ambiguous mass spectra, high-resolution MS (HRMS) coupled with isotopic pattern analysis clarifies molecular formulas. Redundant crystallographic refinement (e.g., using SHELX ) validates structural hypotheses .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl at 3-position) activate the ring for nucleophilic aromatic substitution, while the thiolate group acts as a directing moiety. Computational studies (DFT) map electrostatic potential surfaces to predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids, monitored by LC-MS, quantifies reactivity trends .

Q. What methodologies assess the compound’s stability under catalytic conditions?

  • Methodological Answer : Perform accelerated stability testing using HPLC to track degradation products under varying pH, temperature, and catalyst presence (e.g., palladium complexes). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. In-situ Raman spectroscopy monitors structural changes during catalysis, correlating stability with catalytic turnover .

Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to address conflicting bioactivity data in related compounds?

  • Methodological Answer : Apply systematic review principles: (1) Define inclusion/exclusion criteria for studies (e.g., purity >95%, validated assays); (2) Use meta-analysis to quantify effect sizes; (3) Assess bias via funnel plots. For in-house data, orthogonal assays (e.g., enzymatic vs. cell-based) validate bioactivity. Statistical tools like ANOVA identify outliers .

Q. What approaches validate the compound’s role in mechanistic studies of enzyme inhibition?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding constants and stoichiometry. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis of the enzyme. Kinetic assays (e.g., Michaelis-Menten plots with/without inhibitor) differentiate competitive vs. non-competitive inhibition .

Tables for Key Data

Parameter Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)215–220°C (decomposes)
Solubility in DMSOGravimetric Analysis85 mg/mL (25°C)
λmax (UV-Vis)Spectrophotometry278 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.